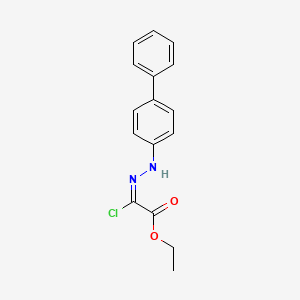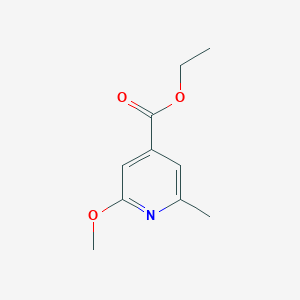![molecular formula C9H7NO2S B1500322 4-甲基苯并[d]噻唑-2-羧酸 CAS No. 3507-47-9](/img/structure/B1500322.png)
4-甲基苯并[d]噻唑-2-羧酸
描述
4-Methylbenzo[d]thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbenzo[d]thiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzo[d]thiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
包括“4-甲基苯并[d]噻唑-2-羧酸”在内的噻唑衍生物已被发现具有抗氧化特性 。抗氧化剂对于中和体内有害的自由基至关重要,这有助于预防各种疾病。
镇痛和抗炎活性
与噻唑环相关的某些化合物已被发现可以作为镇痛剂(止痛剂)和抗炎剂 。 这表明“4-甲基苯并[d]噻唑-2-羧酸”在开发新的疼痛和炎症管理药物方面具有潜在的应用 。
抗菌和抗真菌活性
噻唑衍生物已显示出抗菌和抗真菌活性 。 这表明“4-甲基苯并[d]噻唑-2-羧酸”可用于开发新的抗菌和抗真菌剂。
抗病毒活性
噻唑衍生物也被发现具有抗病毒特性 。 这表明“4-甲基苯并[d]噻唑-2-羧酸”可能用于开发新的抗病毒药物。
神经保护活性
与噻唑环相关的化合物已被发现具有神经保护特性 。 这表明“4-甲基苯并[d]噻唑-2-羧酸”在治疗神经退行性疾病方面具有潜在的应用。
抗肿瘤或细胞毒性药物分子
噻唑衍生物已被发现可以作为抗肿瘤或细胞毒性药物分子 。 这表明“4-甲基苯并[d]噻唑-2-羧酸”在癌症治疗方面具有潜在的应用。
作用机制
Target of Action
Thiazole derivatives, which include 4-methylbenzo[d]thiazole-2-carboxylic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-Methylbenzo[d]thiazole-2-carboxylic acid.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives could be influenced by environmental factors such as ph and temperature .
生化分析
Biochemical Properties
4-Methylbenzo[d]thiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as superoxide dismutase and glutathione peroxidase suggests its potential antioxidant properties . Additionally, its binding to specific proteins can modulate their activity, leading to various biochemical outcomes.
Cellular Effects
The effects of 4-Methylbenzo[d]thiazole-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Methylbenzo[d]thiazole-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular defense mechanisms.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methylbenzo[d]thiazole-2-carboxylic acid in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products can also have significant biological effects, necessitating careful monitoring during long-term studies.
Dosage Effects in Animal Models
The effects of 4-Methylbenzo[d]thiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Methylbenzo[d]thiazole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production . Additionally, its interaction with cofactors such as NADH and FADH2 can influence the overall metabolic flux.
Transport and Distribution
The transport and distribution of 4-Methylbenzo[d]thiazole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Additionally, its binding to intracellular proteins can influence its localization and distribution, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of 4-Methylbenzo[d]thiazole-2-carboxylic acid plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . This localization can enhance its interaction with specific biomolecules, leading to more pronounced biological effects.
属性
IUPAC Name |
4-methyl-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZSALMHZWEKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663382 | |
| Record name | 4-Methyl-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-47-9 | |
| Record name | 4-Methyl-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID](/img/structure/B1500247.png)


![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)


![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)





